molecular formula C12H10ClN B3024458 3-Chloro-biphenyl-4-ylamine CAS No. 7285-66-7

3-Chloro-biphenyl-4-ylamine

Cat. No.: B3024458
CAS No.: 7285-66-7
M. Wt: 203.67 g/mol
InChI Key: YYLYBPJQUOYBQN-UHFFFAOYSA-N
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Description

3-Chloro-biphenyl-4-ylamine is an organic compound with the chemical formula C₁₂H₁₀ClN . It is a derivative of biphenyl, where a chlorine atom is substituted at the third position and an amine group at the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 3-Chloro-biphenyl-4-ylamine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale diazotization and reduction reactions . The process starts with the diazotization of aniline derivatives followed by a reduction step to introduce the amine group.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-biphenyl-4-ylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Can be reduced to form amines.

    Substitution: Undergoes nucleophilic substitution reactions due to the presence of the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: Nitro-biphenyl derivatives.

    Reduction: Biphenyl-4-ylamine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-biphenyl-4-ylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-biphenyl-4-ylamine involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects . The presence of the amine group allows it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their function.

Comparison with Similar Compounds

  • 4-Chloro-biphenyl-4-ylamine
  • 2-Chloro-biphenyl-4-ylamine
  • 4-Amino-biphenyl

Comparison: 3-Chloro-biphenyl-4-ylamine is unique due to the specific positioning of the chlorine and amine groups, which influences its reactivity and interaction with other molecules . Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYBPJQUOYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205922
Record name 4-Biphenylamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-85-8
Record name 4-Biphenylamine, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005730858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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